Cas no 1890950-78-3 (methyl 2-methyl-4-(4-methylphenyl)pyrrolidine-2-carboxylate)

methyl 2-methyl-4-(4-methylphenyl)pyrrolidine-2-carboxylate 化学的及び物理的性質
名前と識別子
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- methyl 2-methyl-4-(4-methylphenyl)pyrrolidine-2-carboxylate
- EN300-1070332
- 1890950-78-3
-
- インチ: 1S/C14H19NO2/c1-10-4-6-11(7-5-10)12-8-14(2,15-9-12)13(16)17-3/h4-7,12,15H,8-9H2,1-3H3
- InChIKey: LTEBKYBUQJWEHS-UHFFFAOYSA-N
- ほほえんだ: O(C)C(C1(C)CC(C2C=CC(C)=CC=2)CN1)=O
計算された属性
- せいみつぶんしりょう: 233.141578849g/mol
- どういたいしつりょう: 233.141578849g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 284
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
methyl 2-methyl-4-(4-methylphenyl)pyrrolidine-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1070332-0.1g |
methyl 2-methyl-4-(4-methylphenyl)pyrrolidine-2-carboxylate |
1890950-78-3 | 95% | 0.1g |
$578.0 | 2023-10-28 | |
Enamine | EN300-1070332-0.5g |
methyl 2-methyl-4-(4-methylphenyl)pyrrolidine-2-carboxylate |
1890950-78-3 | 95% | 0.5g |
$630.0 | 2023-10-28 | |
Enamine | EN300-1070332-2.5g |
methyl 2-methyl-4-(4-methylphenyl)pyrrolidine-2-carboxylate |
1890950-78-3 | 95% | 2.5g |
$1287.0 | 2023-10-28 | |
Enamine | EN300-1070332-10.0g |
methyl 2-methyl-4-(4-methylphenyl)pyrrolidine-2-carboxylate |
1890950-78-3 | 10g |
$4545.0 | 2023-06-10 | ||
Enamine | EN300-1070332-1.0g |
methyl 2-methyl-4-(4-methylphenyl)pyrrolidine-2-carboxylate |
1890950-78-3 | 1g |
$1057.0 | 2023-06-10 | ||
Enamine | EN300-1070332-5g |
methyl 2-methyl-4-(4-methylphenyl)pyrrolidine-2-carboxylate |
1890950-78-3 | 95% | 5g |
$1903.0 | 2023-10-28 | |
Enamine | EN300-1070332-0.05g |
methyl 2-methyl-4-(4-methylphenyl)pyrrolidine-2-carboxylate |
1890950-78-3 | 95% | 0.05g |
$551.0 | 2023-10-28 | |
Enamine | EN300-1070332-0.25g |
methyl 2-methyl-4-(4-methylphenyl)pyrrolidine-2-carboxylate |
1890950-78-3 | 95% | 0.25g |
$604.0 | 2023-10-28 | |
Enamine | EN300-1070332-1g |
methyl 2-methyl-4-(4-methylphenyl)pyrrolidine-2-carboxylate |
1890950-78-3 | 95% | 1g |
$656.0 | 2023-10-28 | |
Enamine | EN300-1070332-5.0g |
methyl 2-methyl-4-(4-methylphenyl)pyrrolidine-2-carboxylate |
1890950-78-3 | 5g |
$3065.0 | 2023-06-10 |
methyl 2-methyl-4-(4-methylphenyl)pyrrolidine-2-carboxylate 関連文献
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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10. A biocatalytic method for the chemoselective aerobic oxidation of aldehydes to carboxylic acids†Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
methyl 2-methyl-4-(4-methylphenyl)pyrrolidine-2-carboxylateに関する追加情報
Methyl 2-methyl-4-(4-methylphenyl)pyrrolidine-2-carboxylate (CAS No. 1890950-78-3): A Comprehensive Overview
Methyl 2-methyl-4-(4-methylphenyl)pyrrolidine-2-carboxylate, identified by its CAS number 1890950-78-3, is a significant compound in the field of pharmaceutical chemistry. This compound belongs to the pyrrolidine class of heterocyclic molecules, which are widely recognized for their diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly the presence of a methyl group at the 2-position and a 4-methylphenyl substituent at the 4-position of the pyrrolidine ring, contribute to its unique chemical properties and biological interactions.
The< strong>methyl 2-methyl-4-(4-methylphenyl)pyrrolidine-2-carboxylate molecule has garnered attention due to its potential role as a pharmacophore in the design of novel therapeutic agents. Pyrrolidine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and analgesic effects. The specific substitution pattern in this compound enhances its binding affinity to various biological targets, making it a promising candidate for further investigation.
Recent research has highlighted the importance of pyrrolidine derivatives in the development of drugs targeting neurological disorders. Studies have shown that compounds with similar structural motifs can interact with neurotransmitter receptors and ion channels, potentially leading to new treatments for conditions such as epilepsy and depression. The< strong>4-methylphenyl substituent in methyl 2-methyl-4-(4-methylphenyl)pyrrolidine-2-carboxylate may play a crucial role in modulating these interactions, thereby influencing its pharmacological profile.
In addition to its potential applications in neurological disorders, methyl 2-methyl-4-(4-methylphenyl)pyrrolidine-2-carboxylate has shown promise in other therapeutic areas. For instance, its structural similarity to known bioactive molecules suggests that it could be modified to develop drugs with enhanced efficacy and reduced side effects. The< strong>2-methyl group and the ester functionality at the 2-position provide versatile sites for chemical modification, allowing researchers to fine-tune the properties of the compound for specific therapeutic purposes.
The synthesis of methyl 2-methyl-4-(4-methylphenyl)pyrrolidine-2-carboxylate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to construct the complex pyrrolidine core efficiently. These methods not only enhance the synthetic route but also improve the overall quality of the final product.
The pharmacokinetic properties of methyl 2-methyl-4-(4-methylphenyl)pyrrolidine-2-carboxylate are another critical aspect that needs thorough investigation. Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for determining its suitability for clinical use. Preclinical studies have begun to explore these aspects, providing valuable insights into the compound's behavior within biological systems.
Efforts are underway to evaluate the safety and efficacy of methyl 2-methyl-4-(4-methylphenyl)pyrrolidine-2-carboxylate through both in vitro and in vivo experiments. These studies aim to identify any potential toxicities or adverse effects that could arise from its use. By conducting rigorous toxicological assessments, researchers can ensure that the compound is safe for further development and eventual clinical testing.
The integration of computational methods into drug discovery has significantly accelerated the process of identifying promising candidates like methyl 2-methyl-4-(4-methylphenyl)pyrrolidine-2-carboxylate. Molecular modeling techniques allow researchers to predict how a compound will interact with biological targets based on its structure. These predictions can guide experimental design and help prioritize compounds for further investigation.
The future prospects for methyl 2-methyl-4-(4-methylphenyl)pyrrolidine-2-carboxylate are bright, with ongoing research aimed at expanding its therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate laboratory findings into clinical reality. By leveraging cutting-edge technologies and interdisciplinary approaches, scientists can unlock the full potential of this innovative compound.
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